molecular formula C23H26N4O3 B2361799 (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1206984-67-9

(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2361799
CAS No.: 1206984-67-9
M. Wt: 406.486
InChI Key: DVNSMWHPLWCTFL-UHFFFAOYSA-N
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Description

(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a sophisticated compound found at the intersection of organic chemistry and medicinal research. Its complex structure combines aromatic, heterocyclic, and spirocyclic motifs, suggesting diverse chemical reactivity and potential for varied applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves a multi-step process:

  • Formation of the 4-ethylphenyl derivative: : Starting with commercially available 4-ethylphenyl hydrazine, this component is synthesized via azo coupling reactions.

  • Construction of the pyrazole ring: : The intermediate 4-ethylphenyl hydrazine undergoes cyclization with a diketone to form the pyrazole ring.

  • Introduction of the pyrrole unit: : This is achieved by the reaction of the pyrazole derivative with pyrrole under acidic or basic conditions.

  • Spirocyclic addition: : The spirocyclic structure is introduced in a final step involving a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl precursor through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production may use streamlined processes for scalability:

  • Continuous-flow reactors: : Enhancing the synthesis efficiency of each step, particularly for ring formations.

  • Automated synthesis lines: : Reducing manual intervention and increasing consistency in multi-step processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Typically leads to the formation of N-oxide derivatives, impacting the electronic properties of the compound.

  • Reduction: : Can reduce specific functional groups within the compound without disrupting the entire molecule.

  • Substitution: : Frequently observed on the aromatic rings and nitrogen atoms, allowing functionalization.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Varies depending on target sites, but common reagents include halides and nucleophiles under catalytic or thermal conditions.

Major Products Formed

These reactions typically yield modified versions of the parent compound, with the pyrazole and pyrrole rings often remaining intact but various substituents being added or modified.

Scientific Research Applications

Chemistry

The reactivity and stability of this compound make it a candidate for studying new synthetic pathways and mechanisms, particularly in heterocyclic chemistry.

Biology

Its potential bioactivity could be explored in assays for antimicrobial, antifungal, or antitumor properties, given the structural similarity to known bioactive molecules.

Medicine

Due to its complex structure, it could act as a lead compound for drug development, especially targeting pathways in cancer or inflammatory diseases.

Industry

As an intermediate in organic synthesis, it could be valuable for creating new materials or fine chemicals.

Mechanism of Action

The compound's mechanism of action would likely involve binding to specific proteins or enzymes, affecting their function. Given its diverse structure, it could interact with multiple molecular targets and pathways, including inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone: : Similar but with a methyl group, potentially leading to different reactivity and bioactivity.

  • (1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone: : Chlorine substitution can significantly alter electronic properties and reactivity.

Highlighting Uniqueness

The presence of the ethyl group in the 4-position of the phenyl ring, combined with the pyrrole and pyrazole rings, gives (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone unique reactivity and potential bioactivity profiles compared to its analogs.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-2-18-5-7-19(8-6-18)27-21(25-11-3-4-12-25)20(17-24-27)22(28)26-13-9-23(10-14-26)29-15-16-30-23/h3-8,11-12,17H,2,9-10,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNSMWHPLWCTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC4(CC3)OCCO4)N5C=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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